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Compound of Interest

Compound Name: 3,4-Dihydro-6,7-isoquinolinediol

Cat. No.: B109912 Get Quote

In-Depth Technical Guide: 3,4-Dihydro-6,7-
isoquinolinediol
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Dihydro-6,7-isoquinolinediol,
a bioactive heterocyclic compound. This document details its chemical identifiers, known

biological activities, and plausible experimental and synthetic methodologies, designed to serve

as a valuable resource for professionals in research and drug development.

Core Compound Identifiers
3,4-Dihydro-6,7-isoquinolinediol is a small molecule with the following key identifiers:
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Identifier Value

CAS Number 4602-83-9

IUPAC Name 3,4-dihydroisoquinoline-6,7-diol

Synonyms
6,7-Dihydroxy-3,4-dihydroisoquinoline, 3,4-

Dihydro-6,7-dihydroxyisoquinoline

Molecular Formula C₉H₉NO₂

Molecular Weight 163.17 g/mol

SMILES OC1=CC2=C(C=NCC2)C=C1O

InChIKey PWCQVMIYUGOTLG-UHFFFAOYSA-N

Biological Activity and Quantitative Data
3,4-Dihydro-6,7-isoquinolinediol has been identified as a β2-adrenergic receptor (β2-AR)

agonist and has shown anti-inflammatory properties through the inhibition of nitric oxide (NO)

production.

Biological Target Activity Quantitative Data Cell Line

β2-Adrenergic

Receptor (β2-AR)
Agonist EC₅₀: 106.9 μM CH-K1/GA1S

Nitric Oxide (NO)

Production
Inhibition Data not available

RAW 264.7 murine

macrophage

While the compound is known to inhibit nitric oxide production in lipopolysaccharide-induced

RAW 264.7 murine macrophage cells, specific quantitative data such as an IC₅₀ value are not

readily available in the reviewed literature.

Experimental Protocols
Detailed experimental protocols for the specific evaluation of 3,4-Dihydro-6,7-isoquinolinediol
are not extensively published. However, the following are representative, standard

methodologies for assessing its known biological activities.
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β2-Adrenergic Receptor Agonist Activity Assay
(Representative Protocol)
This protocol outlines a typical cell-based assay to determine the agonist activity of a

compound at the β2-adrenergic receptor by measuring the downstream accumulation of cyclic

AMP (cAMP).

Cell Culture:

Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human β2-

adrenergic receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) in

appropriate media (e.g., F-12K Medium with 10% FBS).

Plate cells in 96-well plates and grow to 80-90% confluency.

Compound Preparation:

Prepare a stock solution of 3,4-Dihydro-6,7-isoquinolinediol in a suitable solvent (e.g.,

DMSO).

Perform serial dilutions to create a range of concentrations for dose-response analysis.

Assay Procedure:

Wash the cells with a serum-free medium.

Add the diluted compound solutions to the respective wells. Include a known β2-AR

agonist (e.g., isoproterenol) as a positive control and a vehicle control (e.g., DMSO).

Incubate the plate at 37°C for a specified period (e.g., 4-6 hours) to allow for receptor

activation and reporter gene expression.

Data Acquisition and Analysis:

Lyse the cells and measure the reporter signal (e.g., luminescence for a luciferase

reporter) using a plate reader.

Normalize the data to the vehicle control.
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Plot the dose-response curve and calculate the EC₅₀ value using non-linear regression

analysis.

Nitric Oxide Inhibition Assay in RAW 264.7 Cells
(Representative Protocol)
This protocol describes a common method to assess the anti-inflammatory potential of a

compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-

stimulated macrophage cells.

Cell Culture:

Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS.

Seed the cells in a 96-well plate at a density of approximately 1.5 x 10⁵ cells/well and

incubate for 24 hours.

Compound and LPS Stimulation:

Prepare serial dilutions of 3,4-Dihydro-6,7-isoquinolinediol.

Pre-treat the cells with the compound dilutions for 1-2 hours.

Stimulate the cells with LPS (1 µg/mL) to induce nitric oxide production. Include a positive

control (e.g., a known iNOS inhibitor like L-NAME) and a vehicle control.

Nitrite Quantification (Griess Assay):

After 24 hours of incubation, collect the cell culture supernatant.

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide

and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

Incubate at room temperature for 10-15 minutes to allow for color development.

Measure the absorbance at 540 nm using a microplate reader.

Data Analysis:
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Create a standard curve using known concentrations of sodium nitrite.

Calculate the nitrite concentration in the samples.

Determine the percentage of inhibition of NO production for each compound concentration

relative to the LPS-stimulated vehicle control.

If a dose-response is observed, calculate the IC₅₀ value.

Synthetic Methodology
The synthesis of 3,4-Dihydro-6,7-isoquinolinediol can be approached through established

methods for the construction of the 3,4-dihydroisoquinoline core, most notably the Bischler-

Napieralski reaction.

Representative Synthesis via Bischler-Napieralski
Reaction
This synthetic route involves the cyclization of a β-phenylethylamide.

Starting Material Preparation:

The synthesis would begin with a suitably protected dopamine derivative, such as N-

acetyl-3,4-dimethoxyphenethylamine. This can be prepared by the acetylation of 3,4-

dimethoxyphenethylamine.

Cyclization (Bischler-Napieralski Reaction):

The N-acetyl-3,4-dimethoxyphenethylamine is treated with a dehydrating agent, such as

phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), in an inert solvent (e.g.,

toluene or acetonitrile).

The reaction mixture is heated to effect an intramolecular electrophilic aromatic

substitution, leading to the formation of the 3,4-dihydroisoquinoline ring. The product of

this step would be 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline.

Demethylation:
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The resulting 6,7-dimethoxy derivative is then subjected to demethylation to yield the final

product, 3,4-Dihydro-6,7-isoquinolinediol. This can be achieved using strong acids such

as hydrobromic acid (HBr) or a Lewis acid like boron tribromide (BBr₃).

Purification:

The final compound is purified using standard techniques such as recrystallization or

column chromatography.

Visualizations
β2-Adrenergic Receptor Signaling Pathway
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β2-Adrenergic Receptor Signaling Pathway
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Workflow for Nitric Oxide Inhibition Assay

Assay Setup

Measurement and Analysis

Plate RAW 264.7 cells
in 96-well plate

Incubate for 24h

Add serial dilutions of
3,4-Dihydro-6,7-isoquinolinediol

Stimulate with LPS

Incubate for 24h

Collect supernatant

Add Griess Reagent

Measure absorbance at 540nm

Calculate % inhibition
and IC50 value
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Logical Workflow for a Representative Synthesis

Start with
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To cite this document: BenchChem. [3,4-Dihydro-6,7-isoquinolinediol CAS number and
identifiers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b109912#3-4-dihydro-6-7-isoquinolinediol-cas-
number-and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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